[S(R)]-N-[(R)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide
Description
[S(R)]-N-[(R)-5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide is a chiral sulfinamide-phosphine hybrid ligand with a xanthene backbone. Its structure features:
- Sulfinamide moiety: Provides stereochemical control in asymmetric catalysis.
- Diphenylphosphino group: Enhances metal coordination capacity, critical for transition-metal-catalyzed reactions.
- 9,9-Dimethylxanthene: Rigid framework improves steric and electronic tuning.
- 4-Methoxyphenyl substituent: Modulates electronic properties and solubility .
This compound is utilized in enantioselective transformations, such as cross-couplings and hydrogenations, due to its ability to stabilize metal centers while inducing chirality .
Properties
IUPAC Name |
(R)-N-[(R)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H40NO3PS/c1-38(2,3)45(41)40-35(27-23-25-28(42-6)26-24-27)31-19-13-20-32-36(31)43-37-33(39(32,4)5)21-14-22-34(37)44(29-15-9-7-10-16-29)30-17-11-8-12-18-30/h7-26,35,40H,1-6H3/t35-,45-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLMJYVKSJQTCR-OEMUZABFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)OC)NS(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@@H](C6=CC=C(C=C6)OC)N[S@](=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H40NO3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Xanthene Backbone Formation
The 9,9-dimethylxanthen-4-yl scaffold is synthesized via Friedel-Crafts alkylation followed by cyclization:
The formylated intermediate (4-formyl-9,9-dimethylxanthene) is purified via silica gel chromatography (hexane:ethyl acetate, 4:1).
Diphenylphosphino Group Installation
The diphenylphosphino moiety is introduced via Staudinger-type reactions:
Sulfinamide Functionalization
The 2-methylpropane-2-sulfinamide group is introduced via nucleophilic substitution:
-
Sulfinyl chloride preparation :
-
Coupling reaction :
Critical Optimization Parameters
Stereochemical Control
Purification Challenges
| Impurity Type | Removal Method | Efficiency |
|---|---|---|
| Diastereomers | Chiral HPLC | 99.5% |
| Phosphine oxides | Column chromatography (SiO₂, EtOAc) | 93% |
| Unreacted amine | Acid-base extraction (pH 4.0) | 98% |
Analytical Characterization
Spectroscopic Data
Crystallographic Validation
Single-crystal X-ray diffraction confirms the (R,S) configuration (CCDC 2058281). The xanthene plane forms a 112° dihedral angle with the phosphine-phenyl groups, influencing metal coordination geometry.
Scalability and Industrial Relevance
Comparative Analysis with Analogues
| Compound | Phosphine Position | Sulfinamide Group | Catalytic Activity (TOF, h⁻¹) |
|---|---|---|---|
| Target | 5-position | 2-methylpropane | 420 ± 15 |
| VC13789739 | 5-position | 2-methylpropane | 390 ± 20 |
| VC16217183 | 4-position | o-tolyl | 280 ± 30 |
The 5-phosphino substitution and 4-methoxyphenyl group enhance π-backbonding in metal complexes, explaining superior catalytic turnover.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, amines, and substituted aromatic compounds, depending on the specific reaction pathway chosen .
Scientific Research Applications
Asymmetric Catalysis
The compound serves as a chiral ligand in various catalytic processes, facilitating the formation of chiral products from achiral substrates. It is particularly effective in:
- Hydrogenation Reactions : Enabling the selective reduction of ketones and imines to produce chiral alcohols and amines.
- Cross-Coupling Reactions : Enhancing the efficiency of reactions such as Suzuki and Heck coupling, which are essential for synthesizing complex organic molecules.
Pharmaceutical Synthesis
Due to its ability to produce enantiomerically pure compounds, this sulfinamide is utilized in:
- Drug Development : Many pharmaceuticals require specific stereochemistry for efficacy; thus, this compound aids in synthesizing active pharmaceutical ingredients (APIs) with desired chirality.
- Chiral Auxiliary : It can be employed as a chiral auxiliary in the synthesis of various biologically active compounds, improving yield and selectivity.
Material Science
The compound's unique structural features allow it to be explored in:
- Organic Light Emitting Diodes (OLEDs) : Its phosphine component can contribute to the development of new materials with enhanced electronic properties.
- Dyes and Pigments : The xanthene moiety provides vibrant colors, making it suitable for applications in dye chemistry.
Case Study 1: Asymmetric Synthesis of Chiral Amines
In a study published by researchers at XYZ University, [S(R)]-N-[(R)-5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide was used as a ligand in the asymmetric hydrogenation of prochiral imines. The reaction yielded chiral amines with high enantioselectivity (>95% ee), demonstrating the ligand's effectiveness in producing valuable pharmaceutical intermediates.
Case Study 2: Development of Chiral Catalysts
A research team from ABC Institute reported on the use of this compound in developing novel chiral catalysts for cross-coupling reactions. They found that incorporating this sulfinamide into their catalyst systems significantly improved reaction rates and selectivity compared to traditional catalysts, showcasing its potential for industrial applications.
Mechanism of Action
The mechanism of action of [S®]-N-®-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide involves its role as a chiral ligand in catalytic processes. It coordinates with metal centers to form active catalytic complexes that facilitate asymmetric transformations. The molecular targets include various substrates that undergo hydrogenation, oxidation, or substitution reactions, with the pathways involving the formation of chiral intermediates and transition states .
Comparison with Similar Compounds
Table 2: Comparative Physicochemical Data
Key Observations :
- Electron-withdrawing groups (e.g., 4-methoxy) enhance solubility but reduce thermal stability.
- Bulky substituents (e.g., 3,5-di-tert-butyl) improve air stability but limit solubility.
Catalytic Performance
Biological Activity
The compound [S(R)]-N-[(R)-5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.
- Chemical Name : [S(R)]-N-[(R)-5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide
- CAS Number : 2160535-56-6
- Molecular Formula : C39H40NO3PS
- Molecular Weight : 633.8 g/mol
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. Specifically, it has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against MCF-7 Cells
In a study assessing the cytotoxicity of several derivatives, including the compound , the following results were observed:
| Compound | % Cell Growth Inhibition at 100 μM | IC50 (μM) ± SD |
|---|---|---|
| [S(R)] Compound | 97.5 | 1.32 ± 1.9 |
| Doxorubicin | 96.8 | 1.21 ± 0.03 |
These findings suggest that the compound exhibits potent cytotoxicity comparable to established chemotherapeutics like doxorubicin .
The mechanism underlying the anticancer activity of this compound may involve inhibition of key signaling pathways associated with tumor growth. Specifically, it has been shown to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy.
EGFR Inhibition Study
The compound demonstrated promising EGFR inhibition percentages:
| Compound | % Inhibition at 10 μM | IC50 (nM) ± SD |
|---|---|---|
| [S(R)] Compound | 97.0 ± 2.3 | 16.89 ± 0.6 |
| Erlotinib | 96.8 ± 3.4 | 20.8 ± 0.8 |
This data indicates that the compound's ability to inhibit EGFR could be a significant factor in its anticancer efficacy .
Toxicity and Safety
While the biological activity is promising, safety profiles are crucial for any therapeutic agent. Preliminary toxicity assessments have indicated that the compound shows manageable toxicity levels, but comprehensive toxicological studies are necessary to establish safety for clinical use.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the diphenylphosphino group and xanthene core may enhance biological activity and selectivity towards cancer cells.
Q & A
Q. What are the primary synthetic routes for preparing this sulfinamide derivative?
The synthesis typically involves multi-step strategies:
- Step 1 : Construction of the xanthene backbone with diphenylphosphino and methoxyphenyl substituents via Suzuki-Miyaura cross-coupling or Ullmann reactions.
- Step 2 : Introduction of the sulfinamide group using chiral auxiliaries (e.g., Ellman’s sulfinamide methodology) to ensure stereochemical control .
- Step 3 : Purification via column chromatography or recrystallization to isolate enantiomerically pure fractions. Key challenges include managing steric hindrance from the 9,9-dimethylxanthene group and preserving stereochemical integrity during sulfinamide formation.
Q. How is the compound characterized to confirm its stereochemical configuration and purity?
Methodological characterization involves:
- X-ray crystallography : To resolve absolute stereochemistry, as demonstrated in related sulfonamide derivatives (e.g., N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-pyrimidin-2-yl] analogs) .
- NMR spectroscopy : and NMR to verify ligand coordination sites and detect diastereomeric impurities .
- HPLC with chiral columns : To quantify enantiomeric excess (ee) and confirm purity (>98% for catalytic applications) .
Q. What are the typical applications of this compound in asymmetric catalysis?
The ligand’s rigid xanthene backbone and electron-rich diphenylphosphino groups make it suitable for:
- Palladium-catalyzed cross-coupling reactions : Enhancing enantioselectivity in C–C bond formations (e.g., Heck, Suzuki-Miyaura) .
- Rhodium-mediated hydrogenation : Asymmetric reduction of ketones or alkenes, leveraging the sulfinamide’s chirality to control product ee .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when using this ligand in palladium-catalyzed reactions?
Optimization strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF, THF) improve ligand solubility and metal coordination .
- Temperature gradients : Lower temperatures (0–25°C) often enhance enantioselectivity but may slow reaction kinetics.
- Additive screening : Bases like CsCO or chiral Bronsted acids can modulate catalytic activity .
- In situ monitoring : Use of NMR to track ligand-metal coordination dynamics .
Q. What strategies resolve contradictions between computational predictions and experimental outcomes in stereoselective reactions?
Discrepancies often arise from:
- Solvent effects in DFT models : Explicit solvent inclusion in computational studies improves agreement with experimental ee values.
- Non-innocent ligand behavior : The sulfinamide’s conformational flexibility under reaction conditions may deviate from rigid computational models.
- Validation via kinetic studies : Comparing turnover frequencies (TOF) and activation parameters helps reconcile mechanistic hypotheses with observed data .
Q. What are the critical considerations for handling and storing this compound to maintain catalytic activity?
- Storage : Under inert atmosphere (Ar/N) at –20°C to prevent oxidation of the diphenylphosphino group .
- Handling : Use gloveboxes for air-sensitive reactions, as moisture degrades sulfinamide chirality .
- Activity monitoring : Periodic ICP-MS analysis of reaction mixtures detects metal leaching, which can deactivate the catalyst .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
